3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole
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Overview
Description
3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole is a heterocyclic compound that contains both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with a nitrile oxide, which is generated in situ from a corresponding oxime and an oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which 3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: This compound shares the pyrazole ring but differs in the presence of a benzaldehyde group.
5-chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: Another related compound with a pyrazole ring and additional substituents.
Uniqueness
3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C6H6N4O/c1-4-6(10-11-9-4)5-2-3-7-8-5/h2-3H,1H3,(H,7,8) |
InChI Key |
KRGRWAXCMTXFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C2=CC=NN2 |
Origin of Product |
United States |
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